molecular formula C32H36N4O5S B2620835 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 689760-60-9

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2620835
CAS No.: 689760-60-9
M. Wt: 588.72
InChI Key: DIGDSHKIKSQXLN-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents used in this step include anthranilic acid derivatives and isocyanates.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Dimethoxyphenyl and Phenylethyl Groups: These groups are typically introduced through alkylation reactions, using reagents such as alkyl halides or sulfonates.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonates, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(piperidin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
  • 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyrrolidin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
  • 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(azepan-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Uniqueness

The uniqueness of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)13-15-36-31(38)26-21-25(35-16-18-41-19-17-35)9-10-27(26)34-32(36)42-22-30(37)33-14-12-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGDSHKIKSQXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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